molecular formula C16H13BrN2O3S2 B2500474 Methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate CAS No. 865197-30-4

Methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2500474
CAS RN: 865197-30-4
M. Wt: 425.32
InChI Key: RYJNCCIOCJPUMH-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C16H13BrN2O3S2 and its molecular weight is 425.32. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They are essential heterocyclic compounds and show a variety of properties and applications .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the development of materials with unique electronic properties .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . These materials are key in the development of flexible and lightweight electronic devices .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based molecules are also used in the fabrication of organic light-emitting diodes (OLEDs) . These materials contribute to the production of high-efficiency, low-cost displays and lighting .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

properties

IUPAC Name

methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S2/c1-9-3-4-10-12(7-9)24-16(19(10)8-14(20)22-2)18-15(21)11-5-6-13(17)23-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJNCCIOCJPUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate

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